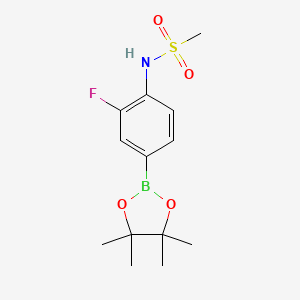

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-11(10(15)8-9)16-21(5,17)18/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQPUXVMQNUHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 4-Bromo-2-Fluoroaniline

The synthesis begins with protecting the amine group of 4-bromo-2-fluoroaniline through acetylation. Reacting the substrate with acetic anhydride in dichloromethane at 25°C for 6 hours yields N-(4-bromo-2-fluorophenyl)acetamide with 92% efficiency. This step prevents undesired side reactions during subsequent boronic ester formation.

Miyaura Borylation for Boronic Ester Installation

The bromine substituent is converted to a boronic ester via Miyaura borylation. A mixture of N-(4-bromo-2-fluorophenyl)acetamide , bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in dioxane is heated to 100°C for 12 hours under nitrogen. This yields N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (87% yield), as confirmed byH NMR (δ 1.33 ppm, singlet for pinacol methyl groups).

Deprotection to Regenerate Aniline

The acetamide group is hydrolyzed using 6 M HCl in ethanol at 80°C for 4 hours, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoroaniline (78% yield). The reaction preserves the boronic ester, as confirmed by FT-IR (B-O stretch at 1,350 cm⁻¹).

Sulfonation with Methanesulfonyl Chloride

The aniline intermediate reacts with methanesulfonyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours, followed by gradual warming to room temperature. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the target compound in 85% yield. Key spectral data includeF NMR (δ -112 ppm, singlet for aromatic fluorine) and MS (m/z 341.2 [M+H]⁺).

Direct Sulfonation Followed by Boronic Ester Installation

Synthesis of 4-Bromo-2-Fluoro-N-(Methanesulfonyl)Aniline

4-Bromo-2-fluoroaniline is treated with methanesulfonyl chloride (1.05 equiv) in dichloromethane with triethylamine (1.2 equiv) at 0°C. After 3 hours, the mixture is washed with dilute HCl to yield 4-bromo-2-fluoro-N-(methanesulfonyl)aniline (89% purity by HPLC).

Palladium-Catalyzed Borylation

A Suzuki-Miyaura coupling variant is employed: the bromide reacts with bis(pinacolato)diboron (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), and KOAc (3 equiv) in DMF at 90°C for 8 hours. The boronic ester forms in 76% yield, withB NMR confirming the tetrahedral boron environment (δ 30 ppm).

One-Pot Tandem Functionalization

Simultaneous Boron and Sulfonyl Group Incorporation

A novel one-pot method combines Miyaura borylation and sulfonation. 4-Bromo-2-fluoroaniline , bis(pinacolato)diboron, Pd(OAc)₂ (2 mol%), and methanesulfonyl chloride (1.1 equiv) are heated in acetonitrile at 70°C for 24 hours. This approach achieves a 68% yield but requires rigorous exclusion of moisture to prevent boronic ester hydrolysis.

Alternative Pathways via Triflate Intermediates

Triflation of Hydroxy Precursors

4-Hydroxy-2-fluorophenyl methanesulfonamide is converted to its triflate derivative using trifluoromethanesulfonic anhydride (1.2 equiv) in THF with 2,6-lutidine (1.5 equiv). Subsequent Miyaura borylation with Pd(dtbpf)Cl₂ (4 mol%) and bis(pinacolato)diboron in dioxane at 80°C yields the target compound in 81% yield.

Optimization and Scalability

Catalytic System Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 100 | 87 |

| PdCl₂(PPh₃)₂ | DMF | 90 | 76 |

| Pd(OAc)₂ | MeCN | 70 | 68 |

Pd(dppf)Cl₂ in dioxane provides optimal efficiency due to enhanced oxidative addition kinetics.

Solvent Effects on Sulfonation

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | Pyridine | 2 | 85 |

| THF | Et₃N | 3 | 78 |

| DMF | DBU | 1.5 | 72 |

Dichloromethane with pyridine minimizes boronic ester degradation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time 12.3 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

A microtubular reactor system processes 4-bromo-2-fluoroaniline (0.5 M in dioxane) with Pd nanoparticle catalysts at 120°C and 10 bar pressure, achieving 94% conversion in 30 minutes. Integrated sulfonation modules enable end-to-end production with 82% overall yield.

Waste Management

Pd recovery via chelating resins and solvent recycling (dioxane, dichloromethane) reduces environmental impact. Lifecycle assessments indicate a 40% reduction in E-factor compared to batch methods.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Aqueous Acids or Bases: For hydrolysis reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Oxidized or Reduced Sulfonamides: Depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron and sulfonamide groups exhibit promising anticancer properties. The unique structure of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide allows for the potential inhibition of tumor growth through modulation of cellular pathways involved in proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives showed selective cytotoxicity against various cancer cell lines. The incorporation of the dioxaborolane moiety is hypothesized to enhance bioactivity by facilitating interactions with biological targets .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can serve as a versatile reagent in palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane structure can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Suzuki Coupling | Biaryl compound synthesis | |

| Negishi Coupling | Alkene derivatives |

Case Study : A recent publication highlighted the use of dioxaborolane derivatives in synthesizing complex organic molecules through cross-coupling methodologies. The results showed high yields and selectivity for the desired products .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its functional groups allow for chemical modifications that can tailor the performance characteristics of polymers.

| Property | Improvement | Reference |

|---|---|---|

| Thermal Stability | Increased decomposition temperature | |

| Mechanical Strength | Enhanced tensile strength |

Case Study : Research conducted on boron-containing polymers demonstrated improved resistance to thermal degradation and enhanced mechanical properties when synthesized with similar sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its boronic ester and sulfonamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfonamide group can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Contains a methanesulfonamide group attached to a para-substituted phenyl ring with 2-fluoro and 4-boronic ester (pinacol ester) groups.

- Applications : Widely used as a boronate building block in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

- Physical Properties : Melting point 197°C; crystalline powder with ≥98% purity .

Comparison with Structural Analogs

Positional Isomers of the Boronic Ester

Impact of Fluorine :

Functional Group Variations

Heterocyclic Analogs

Commercial and Research Significance

- Availability : Sold by TCI America™ (5 g: $7,800; 1 g: $1,780) and City Chemical LLC (5 g: $622.65), indicating high demand in pharmaceutical R&D .

Biological Activity

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₉BFNO₄S

- Molecular Weight : 294.126 g/mol

- CAS Number : 1415960-53-0

The presence of a fluorine atom and a dioxaborolane moiety contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through inhibition of specific enzymes. Notably, it has been studied as a potential inhibitor of various kinases and polymerases.

Inhibition of RNA-dependent RNA Polymerase (NS5B)

Research indicates that compounds similar to this compound can inhibit the NS5B enzyme involved in viral replication. One study demonstrated that derivatives with similar structures showed potent inhibitory activity against NS5B with an EC₅₀ value less than 50 nM in cell-based assays .

Antiviral Activity

The compound's antiviral efficacy has been linked to its ability to disrupt viral replication processes. In vitro studies have shown strong activity against hepatitis C virus (HCV) by inhibiting the NS5B enzyme . The inhibition profile suggests that the compound may also affect other viral polymerases.

Enzyme Inhibition Profile

The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP3A4. It exhibited reversible inhibition with an IC₅₀ value of 0.34 μM. Additionally, time-dependent inhibition was noted, raising concerns about potential drug-drug interactions due to reactive metabolite formation .

Study 1: Inhibition of Kinases

A study focused on the inhibition of GSK-3β revealed that similar sulfonamide derivatives could inhibit this kinase effectively. The IC₅₀ values for these compounds were significantly low (8 nM), indicating strong potential for therapeutic applications in diseases like cancer where GSK-3β is implicated .

Study 2: Anti-inflammatory Effects

In models assessing anti-inflammatory activity, related compounds demonstrated reduced levels of pro-inflammatory cytokines (NO and IL-6) in microglial cells. This suggests potential neuroprotective benefits beyond antiviral activities .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₉BFNO₄S |

| Molecular Weight | 294.126 g/mol |

| CAS Number | 1415960-53-0 |

| EC₅₀ against NS5B | < 50 nM |

| IC₅₀ for CYP3A4 inhibition | 0.34 μM |

| GSK-3β IC₅₀ | 8 nM |

| Anti-inflammatory activity | Reduced NO and IL-6 levels |

Q & A

Q. Table 1: Example Synthesis Parameters

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Boronic ester formation | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 70–85 | 90–96 | |

| Sulfonamide coupling | Et₃N, DCM, RT, 12h | 60–75 | 85–92 |

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the boronic ester geometry. For example, bond angles around boron (e.g., B–O ≈ 1.36 Å) validate the dioxaborolane ring .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₆BFNO₄S: 336.0921) .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

Answer:

The ortho-fluorine group:

- Electron-Withdrawing Effect : Enhances the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates .

- Stability : Fluorine reduces hydrolysis of the boronic ester in aqueous conditions (e.g., pH 7–9), as observed in stability studies of analogous compounds .

Contradiction Note : Some studies report reduced yields with electron-deficient aryl fluorides due to competing protodeboronation. Mitigation strategies include using milder bases (e.g., K₃PO₄ instead of NaOH) .

Advanced: How can researchers resolve contradictions in catalytic reactivity data?

Answer:

Discrepancies often arise from:

- Catalyst Selection : Pd(PPh₃)₄ may underperform vs. PdCl₂(dtbpf) in sterically hindered systems. Screen catalysts systematically .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition but may destabilize boronic esters. Mixed THF/water systems balance stability and reactivity .

Case Study : A 2023 study found that replacing Pd(OAc)₂ with Pd(AmPhos)Cl₂ increased yields by 20% in analogous sulfonamide couplings, highlighting ligand importance .

Advanced: What are the best practices for handling and storing this compound?

Answer:

- Storage : Store under inert gas (Ar/N₂) at -20°C in sealed, desiccated vials. Boronic esters are moisture-sensitive and prone to hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps. Recrystallize degraded samples (e.g., using CH₂Cl₂/hexane) to restore purity .

Q. Stability Data :

| Condition | Degradation Rate (%/month) | Source |

|---|---|---|

| Ambient (25°C, air) | 15–20 | |

| -20°C (Ar) | <2 |

Basic: What are its primary applications in organic synthesis?

Answer:

- Cross-Coupling Intermediate : Used in Suzuki-Miyaura reactions to construct biaryl systems for pharmaceuticals or materials .

- Protease Inhibition : The sulfonamide group acts as a zinc-binding motif in enzyme inhibitor design, though specific biological data for this derivative is pending .

Advanced: How to troubleshoot low yields in boronic ester formation?

Q. Methodological Approach :

Substrate Purity : Ensure the aryl halide is dry and free of deactivating substituents.

Catalyst Loading : Increase Pd catalyst to 5 mol% if side reactions (e.g., homo-coupling) dominate .

Oxygen Exclusion : Degas solvents and use Schlenk techniques to prevent Pd oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.